6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is notable for its incorporation of chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities. It is used in various fields, including pharmaceuticals and agrochemicals, due to its unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One method described involves a photosensitizer-free visible-light-promoted trifluoromethylation using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton . This reaction occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Common reagents for the trifluoromethylation include electrophilic trifluoromethylating agents. The reactions are often carried out under mild conditions, sometimes using visible light to promote the reaction .
Major Products
The major products of these reactions typically retain the imidazo[1,2-a]pyridine core structure, with modifications depending on the specific reagents and conditions used.
Scientific Research Applications
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine varies depending on its application. For instance, as a GLP-1R activator, it increases GLP-1 secretion, enhancing glucose responsiveness . The molecular targets and pathways involved are specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: This compound shares a similar core structure and has been studied for its biological activities.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another related compound used in agrochemicals.
Uniqueness
6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and trifluoromethyl groups makes it particularly versatile for various applications.
Properties
Molecular Formula |
C14H7Cl2F3N2 |
---|---|
Molecular Weight |
331.1 g/mol |
IUPAC Name |
6,8-dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H7Cl2F3N2/c15-10-5-11(16)13-20-12(7-21(13)6-10)8-2-1-3-9(4-8)14(17,18)19/h1-7H |
InChI Key |
NYEJCZCOFMIJNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
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